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Compound of Interest |

Compound Name: N-(Acetoacetyl)anthranilic acid
CAS No.: 35354-86-0
Cat. No.: B1277847
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro performance of N-acylanthranilic
acid derivatives, with a focus on compounds structurally related to N-(acetoacetyl)anthranilic
acid. Due to a scarcity of publicly available data on N-(acetoacetyl)anthranilic acid itself, this
guide leverages experimental data from closely related N-acyl and N-aryl anthranilic acid
analogs to provide a comparative framework. The performance of these compounds is
evaluated against relevant alternatives, including established non-steroidal anti-inflammatory
drugs (NSAIDs), based on their anticancer, antimicrobial, and enzyme-inhibiting activities.

Data Summary

The following tables summarize the quantitative in-vitro data for various N-acylanthranilic acid
derivatives and comparator compounds.

Anticancer Activity: Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater
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potency.

Compound/Derivati

Cell Line IC50 (pM) Reference
ve
N-Benzoyl Anthranilic
Acid Derivatives
AKR1C3 expressing
Compound 10 0.31 [1][2]
cells
AKR1C3 expressing
Compound 13 0.35 [1][2]
cells
Anthranilic Acid
Sulfonamide Analogs
Compound 5 (4-NO2
) MOLT-3 15.71 (pg/mL) [3]
substituent)
Compound 7 (4-CH3
_ MOLT-3 32.88 (ug/mL) [3]
substituent)
Compound 8 (4-Cl
MOLT-3 33.96 (ug/mL) [3]

substituent)

Other Anthranilic Acid

Derivatives

Various human tumor

Pyridinyl ester 25 ] <0.1 [4][5]
cell lines
Comparator NSAIDs
) ) BxPC-3 (Pancreatic
Meclofenamic Acid 16.0 [6]
Cancer)
_ _ BxPC-3 (Pancreatic
Mefenamic Acid > 50 [6]
Cancer)
) BxPC-3 (Pancreatic
Celecoxib 25.0 [6]
Cancer)
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Antimicrobial Activity: Minimum Inhibitory
Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial
agent that prevents the visible growth of a microorganism after overnight incubation.

Compound/Derivati

ve

Microorganism

MIC (pg/mL)

Reference

Anthranilic Acid

Sulfonamide Analogs

Compounds 5-8

Candida albicans

> 4 (25-50%

[3]

ATCC 90028 inhibition)
Other Anthranilic Acid
Derivatives
) ) Staphylococcus Not specified
Anthranilohydrazide o o [7]
aureus (significant activity)
N-phenyl anthranilic Staphylococcus Not specified 7]
acid aureus (significant activity)
Comparator
Antibiotics
o Staphylococcus ] )
Penicillin Varies by strain
aureus
o Staphylococcus ] )
Gentamicin Varies by strain
aureus

Enzyme Inhibition: Cyclooxygenase (COX) Activity

The inhibitory activity of N-acylanthranilic acids, particularly the fenamate class of NSAIDs,
against COX enzymes is a key indicator of their anti-inflammatory potential.
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COX-2
Selectivity
COX-11C50 COX-2 1C50
Compound Index (COX-1 Reference
(M) (M)
IC50/COX-2
IC50)
Mefenamic Acid 11.2 4.6 2.43
Meclofenamic
0.03 0.01 3.0
Acid
Diclofenac 0.8 0.03 26.67 [8]
Ibuprofen 13.2 34.4 0.38 [8]
Celecoxib 4.0 0.04 100

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular
oxidoreductase enzymes reflect the number of viable cells present. These enzymes are
capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple
color.

Procedure:

¢ Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and
incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Treat the cells with various concentrations of the N-acylanthranilic
acid derivatives or comparator drugs. Include a vehicle control (e.g., DMSO) and a positive
control (e.g., doxorubicin).
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 Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5%
Co2.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
another 4 hours.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value using a dose-response curve.

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against
bacterial strains.

Principle: This method involves challenging a standardized bacterial inoculum with serial
dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that inhibits
visible growth is the MIC.

Procedure:

o Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent
(e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing
Mueller-Hinton broth.

o Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5
McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10"5
CFU/mL in each well.

 Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth
control (no compound) and a sterility control (no bacteria).

e Incubation: Incubate the plates at 37°C for 18-24 hours.
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e MIC Determination: The MIC is determined as the lowest concentration of the compound at
which there is no visible turbidity.

In-Vitro COX Inhibition Assay

Objective: To assess the inhibitory effect of test compounds on COX-1 and COX-2 enzymes.

Principle: The activity of COX enzymes is measured by monitoring the conversion of
arachidonic acid to prostaglandin E2 (PGEZ2). The inhibitory effect of the compounds is
determined by quantifying the reduction in PGE2 production.

Procedure:
e Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

o Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a
buffer (e.g., Tris-HCI).

o Compound Incubation: Add the test compounds at various concentrations to the reaction
mixture and pre-incubate for a short period (e.g., 15 minutes) at room temperature.

e Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

o Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a
guenching solution (e.g., hydrochloric acid).

o PGE2 Quantification: Measure the amount of PGE2 produced using a competitive enzyme-
linked immunosorbent assay (ELISA) kit.

o Data Analysis: Calculate the percentage of COX inhibition for each compound concentration
and determine the IC50 value.

Visualizations
Experimental Workflow for In-Vitro Cytotoxicity
Screening
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Caption: A typical workflow for determining the in-vitro cytotoxicity of test compounds using the
MTT assay.

Signaling Pathways Modulated by Anthranilic Acid
Derivatives in Cancer

Anthranilic acid derivatives have been shown to modulate several key signaling pathways
involved in cancer progression.[9][10] The diagram below illustrates the interplay between the
PISK/Akt/mTOR and NF-kB pathways, which are common targets.
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Caption: Simplified diagram of the PI3K/Akt/mTOR and NF-kB signaling pathways often
targeted by anticancer compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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